2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This is achieved through an acylation reaction using 2-(trifluoromethyl)phenylacetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene sulfonyl group and the trifluoromethyl-substituted phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-chlorophenyl)acetamide
- 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S2/c19-18(20,21)14-7-1-2-8-15(14)22-16(24)12-13-6-3-4-10-23(13)28(25,26)17-9-5-11-27-17/h1-2,5,7-9,11,13H,3-4,6,10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQNCGVDIQWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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